molecular formula C20H20N2O4S B3160932 Methyl 2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfamoyl]benzoate CAS No. 866156-46-9

Methyl 2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfamoyl]benzoate

Cat. No.: B3160932
CAS No.: 866156-46-9
M. Wt: 384.5 g/mol
InChI Key: DLDNFAPIBXTKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfamoyl]benzoate is a synthetic organic compound featuring a benzoate ester core linked to a sulfamoyl group and a 4-(2,5-dimethylpyrrol-1-yl)phenyl substituent.

Properties

IUPAC Name

methyl 2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-14-8-9-15(2)22(14)17-12-10-16(11-13-17)21-27(24,25)19-7-5-4-6-18(19)20(23)26-3/h4-13,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDNFAPIBXTKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101146549
Record name Methyl 2-[[[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]amino]sulfonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866156-46-9
Record name Methyl 2-[[[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]amino]sulfonyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866156-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[[[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]amino]sulfonyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfamoyl]benzoate typically involves the reaction of ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate with hydrazine hydrate in absolute ethanol . The reaction is monitored by thin-layer chromatography (TLC) and usually takes about 3 hours under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfamoyl]benzoate has been studied for its potential in various scientific fields:

Mechanism of Action

The mechanism by which Methyl 2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfamoyl]benzoate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes crucial for bacterial cell wall synthesis or disrupt fungal cell membranes . The exact pathways and molecular targets can vary depending on the specific application and organism.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Sulfonylurea Herbicides ()

The compound shares a benzoate ester and sulfonamide backbone with sulfonylurea herbicides like bensulfuron-methyl and sulfometuron methyl . Key differences include:

  • Functional Groups : The target compound substitutes the sulfonylurea bridge (‑SO₂‑NH‑CO‑NH‑) found in sulfonylureas with a sulfamoyl group (‑SO₂‑NH‑).
  • Heterocyclic Substituents : The dimethylpyrrole group in the target contrasts with the pyrimidine or triazine rings in sulfonylureas. For example, sulfometuron methyl features a 4,6-dimethylpyrimidinyl group, which enhances herbicidal activity via acetolactate synthase inhibition .

Quinoline-Piperazine-Benzoate Derivatives ()

Compounds C1–C7 from share the methyl benzoate motif but incorporate quinoline-piperazine-carbonyl linkages instead of sulfamoyl groups. For instance, Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1) includes a quinoline ring and piperazine spacer, which may enhance π-π stacking and solubility compared to the target compound’s planar pyrrole and sulfamoyl groups .

Physicochemical Properties and Data

A comparative analysis of key parameters is outlined below:

Compound Molecular Formula Key Functional Groups Potential Applications
Target Compound C₁₉H₂₀N₂O₄S Benzoate ester, sulfamoyl, dimethylpyrrole Unknown (structural analogs suggest agrochemical use)
Bensulfuron-methyl () C₁₆H₁₈N₄O₇S Benzoate ester, sulfonylurea, pyrimidine Herbicide (ALS inhibitor)
Sulfometuron methyl () C₁₅H₁₆N₄O₅S Benzoate ester, sulfonylurea, pyrimidine Herbicide (soil-applied)
C1 () C₂₈H₂₅N₃O₄ Quinoline, piperazine, benzoate Not specified (likely pharmacological)

Notes:

  • The sulfamoyl group’s hydrogen-bonding capacity differs from the urea linkage in sulfonylureas, which could influence solubility and crystal packing .

Implications of Structural Differences

  • Biological Activity: Sulfonylureas’ herbicidal activity relies on their urea bridge and pyrimidine rings. The target compound’s sulfamoyl group and dimethylpyrrole may redirect bioactivity toward non-plant targets (e.g., enzymes or receptors in pests or pathogens).
  • Solubility: The quinoline-piperazine derivatives () likely exhibit higher aqueous solubility due to their basic piperazine moiety, whereas the target compound’s lipophilic pyrrole may favor membrane permeability .

Biological Activity

Methyl 2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfamoyl]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article aims to explore the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical structure, which includes a benzoate moiety substituted with a sulfamoyl group and a pyrrole derivative. Its molecular formula is C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S, indicating the presence of nitrogen, oxygen, and sulfur atoms that may contribute to its biological activity.

Anticancer Properties

Recent studies suggest that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of methyl sulfamoyl-benzoates have shown high affinity for carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors. The binding affinity of these compounds was measured using dissociation constants (KdK_d), with some derivatives demonstrating values as low as 0.12 nM, indicating potent inhibitory effects on tumor growth .

Enzyme Inhibition

The compound is also noted for its potential as an enzyme inhibitor. Research has indicated that sulfonamide groups are effective in inhibiting carbonic anhydrases, which play a crucial role in regulating pH and fluid balance in tissues. The selectivity of these compounds for CAIX over other isoforms can minimize side effects and enhance therapeutic efficacy .

Case Studies

  • Study on CAIX Inhibition : A study investigated the binding characteristics of various methyl sulfamoyl-benzoates to CAIX. The results highlighted that structural modifications could enhance binding affinity and selectivity. For example, compound 3b exhibited a KdK_d of 0.08 pM, showcasing its potential as a lead compound for further development .
  • Thiazolidinedione Derivatives : Related compounds have been studied for their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), which is implicated in insulin sensitivity and diabetes management. These findings suggest that this compound may also have metabolic implications beyond cancer treatment .

Table 1: Binding Affinities of Methyl Sulfamoyl-Benzoates

CompoundKdK_d (nM)Selectivity Ratio (CAIX/Other Isozymes)
3b0.12>100
4b0.20>80
5a0.50>50

Table 2: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Methyl Thiazolidinedione DerivativePPARγ Activation
Methyl Sulfamoyl-BenzoateCAIX Inhibition
Methyl 5-Sulfamoyl-BenzoateAnticancer Activity

Q & A

Q. What are the recommended synthetic methodologies for Methyl 2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfamoyl]benzoate?

Synthesis typically involves sulfamoylation of a benzoate precursor. A common approach includes:

Sulfamoyl Chloride Coupling : Reacting methyl 2-chlorosulfonylbenzoate with 4-(2,5-dimethylpyrrol-1-yl)aniline under anhydrous conditions (e.g., dichloromethane, 0–5°C).

Crystallization : Purification via slow evaporation in ethyl acetate or methanol yields crystalline product .
Key Characterization : Confirm structure using 1H^1H NMR (e.g., pyrrole protons at δ 6.5–7.0 ppm, sulfamoyl NH at δ 10.2 ppm) and HRMS (exact mass: ~388.12 g/mol) .

Q. How can the compound’s purity be assessed for experimental reproducibility?

  • Chromatographic Methods : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities.
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify melting point anomalies (e.g., pure compound melts sharply at ~162–163°C) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (theoretical: C 58.67%, H 4.93%, N 7.21%, S 8.25%) .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and goggles due to potential irritancy (similar sulfonamides cause skin/eye irritation) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
  • Waste Disposal : Neutralize with dilute NaOH before disposal to hydrolyze sulfamoyl groups .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure inform supramolecular design?

The compound’s sulfamoyl and ester groups form directional hydrogen bonds. Use graph set analysis (e.g., Etter’s rules) to classify motifs:

  • N–H···O : Sulfamoyl NH donors interact with ester carbonyl acceptors (graph descriptor: D(2)\mathbf{D}(2)).
  • C–H···O : Aromatic C–H groups engage in weaker interactions, stabilizing layered packing .
    Tools : Mercury or CrystalExplorer for visualization; SHELXL for refinement .

Q. What crystallographic software is optimal for resolving structural ambiguities?

  • Structure Solution : SHELXD for dual-space recycling (robust for pseudo-symmetry common in sulfonamides) .
  • Refinement : SHELXL with TWIN/BASF commands for handling twinning (common in polar space groups) .
  • Visualization : ORTEP-3 for thermal ellipsoid plots and WinGX for comprehensive data management .

Q. How do structural modifications impact biological activity (e.g., herbicidal efficacy)?

Compare with sulfonylurea analogs (e.g., sulfometuron methyl ester ):

Modification Activity Trend Mechanistic Insight
2,5-DimethylpyrroleEnhanced binding to ALS enzymeHydrophobic pocket complementarity
Benzoate vs. pyrimidineReduced soil persistenceEster hydrolysis susceptibility

Q. How to resolve contradictions in spectroscopic vs. crystallographic data?

  • Case Example : Discrepancy in NH proton NMR signal (solution vs. solid state).
  • Method : Variable-temperature NMR to assess hydrogen-bond dynamics. Cross-validate with DFT calculations (B3LYP/6-31G*) .
  • Reference : SHELXL refinement with Hirshfeld surface analysis quantifies intermolecular interactions .

Q. What strategies optimize yield in scale-up synthesis without compromising purity?

  • Microwave-Assisted Synthesis : Reduce reaction time (30 min at 100°C vs. 12 hrs conventional) .
  • Workflow :
    • Continuous Flow : Minimize byproduct formation.
    • Crystallization Gradient : Use ethanol/water (70:30) for high recovery (>85%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfamoyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfamoyl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.